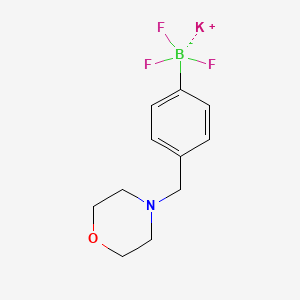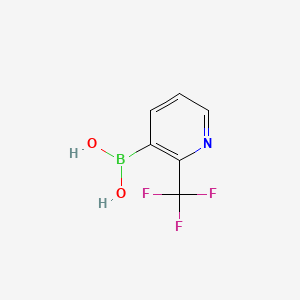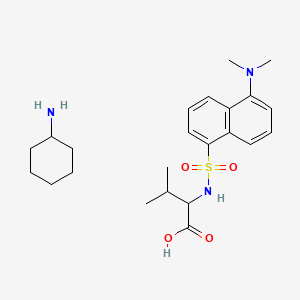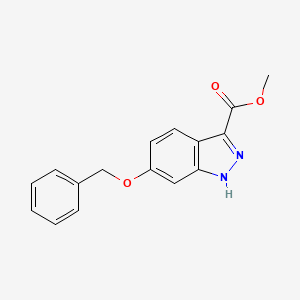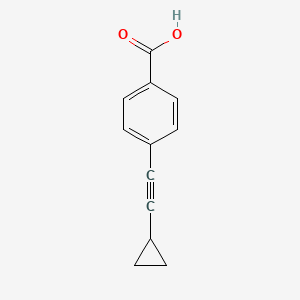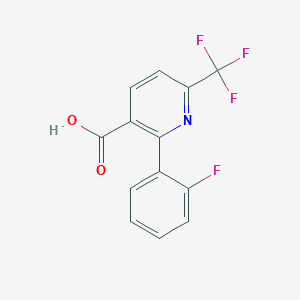
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid
描述
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid, also known as 2-F-6-TFNA, is a small molecule that has been widely studied for its potential applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring compound that has been used for centuries in the treatment of a variety of ailments. 2-F-6-TFNA has been shown to possess a wide range of properties, including anti-inflammatory, antioxidant, and neuroprotective effects. In addition, it has been demonstrated to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
科学研究应用
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been demonstrated to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. It has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
作用机制
The exact mechanism of action of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid is not fully understood. However, it is believed to act through several different pathways. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been shown to modulate the activity of several different signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
生化和生理效应
The biochemical and physiological effects of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid have been studied in a variety of animal models. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been demonstrated to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
实验室实验的优点和局限性
The use of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in laboratory experiments has several advantages. First, it is a small molecule and is therefore easy to synthesize and use in experiments. Second, it is relatively inexpensive to purchase. Finally, it has been shown to possess a wide range of properties, which makes it suitable for a variety of applications.
However, there are also some limitations to the use of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in laboratory experiments. First, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Second, it is not approved for use in humans, so its effects in humans are not known. Finally, it is not available in large quantities, so it may be difficult to obtain in sufficient quantities for certain experiments.
未来方向
There are several potential future directions for 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid research. First, further research is needed to fully understand the mechanism of action of the compound. Second, further studies are needed to determine the potential therapeutic applications of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in humans. Third, additional studies are needed to evaluate the safety and efficacy of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in various animal models. Finally, further research is needed to develop new synthetic methods for the production of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in large quantities.
属性
IUPAC Name |
2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-4-2-1-3-7(9)11-8(12(19)20)5-6-10(18-11)13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIRLSCULDGHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
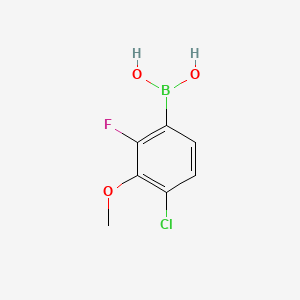
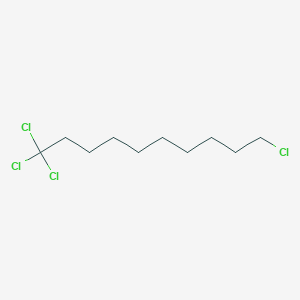
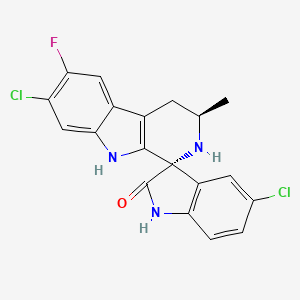
![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)
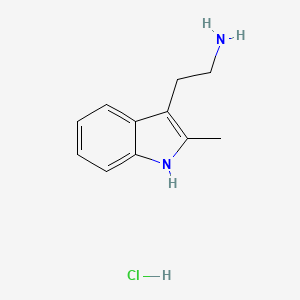
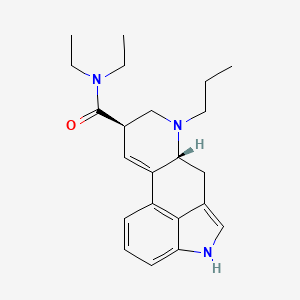
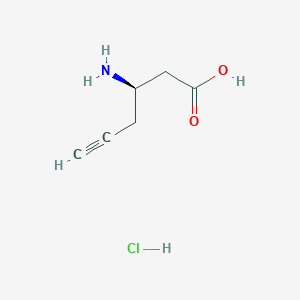
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)
